(6E)-6-[3-[(E)-2-(2-chlorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is a complex organic compound that features a chlorophenyl group, an ethenyl linkage, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The chlorophenyl and ethenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while reduction of the ethenyl group results in ethyl derivatives .
Scientific Research Applications
2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to these targets, while the ethenyl linkage provides structural rigidity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane
- 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
Uniqueness
2-{3-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is unique due to its combination of a chlorophenyl group, an ethenyl linkage, and an oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C16H11ClN2O2 |
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Molecular Weight |
298.72 g/mol |
IUPAC Name |
2-[3-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenol |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-7-3-1-5-11(13)9-10-15-18-16(21-19-15)12-6-2-4-8-14(12)20/h1-10,20H/b10-9+ |
InChI Key |
OAGASMVAIXXMJW-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O)Cl |
Origin of Product |
United States |
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